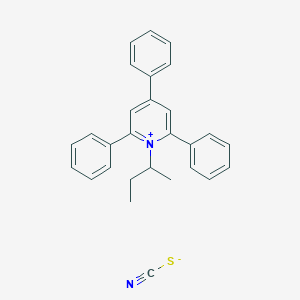
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with butan-2-yl and triphenyl groups, and a thiocyanate anion
準備方法
The synthesis of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core, which can be achieved through the reaction of pyridine with appropriate alkylating agents.
Substitution with Butan-2-yl and Triphenyl Groups: The pyridinium core is then subjected to substitution reactions to introduce the butan-2-yl and triphenyl groups. This can be done using Grignard reagents or other organometallic compounds.
Introduction of the Thiocyanate Anion: Finally, the thiocyanate anion is introduced through a metathesis reaction, where a suitable thiocyanate salt reacts with the substituted pyridinium compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium core to a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Addition: Electrophilic addition reactions can occur at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiocyanate. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar compounds to 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate include other pyridinium salts and thiocyanate derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 1-Methyl-2,4,6-triphenylpyridinium thiocyanate
- 1-(Butan-2-yl)-2,4,6-triphenylpyridinium chloride
特性
CAS番号 |
88064-52-2 |
|---|---|
分子式 |
C28H26N2S |
分子量 |
422.6 g/mol |
IUPAC名 |
1-butan-2-yl-2,4,6-triphenylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C27H26N.CHNS/c1-3-21(2)28-26(23-15-9-5-10-16-23)19-25(22-13-7-4-8-14-22)20-27(28)24-17-11-6-12-18-24;2-1-3/h4-21H,3H2,1-2H3;3H/q+1;/p-1 |
InChIキー |
XHOCBCQEFJJFDY-UHFFFAOYSA-M |
正規SMILES |
CCC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
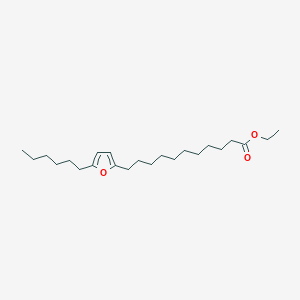
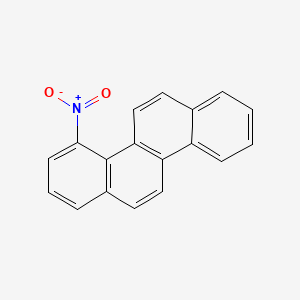
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
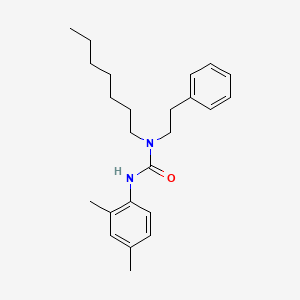
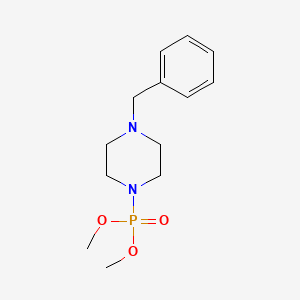
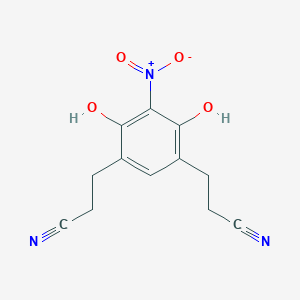
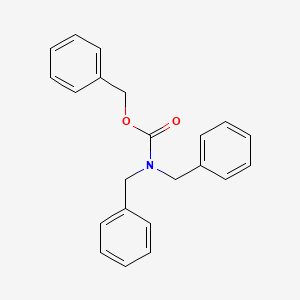

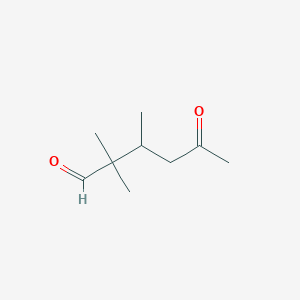
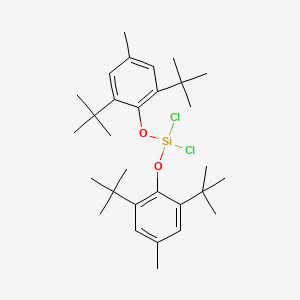
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)


